2-Amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (2-methoxy-ethyl)-amide
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Overview
Description
2-Amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (2-methoxy-ethyl)-amide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a furan ring, a pyrroloquinoxaline core, and an amide group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (2-methoxy-ethyl)-amide typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditions
Formation of Pyrroloquinoxaline Core: This step involves the reaction of a suitable diamine with a diketone under acidic conditions to form the pyrroloquinoxaline core.
Introduction of Furan Ring: The furan ring is introduced through a reaction with a furan-containing reagent, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (2-methoxy-ethyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-Amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (2-methoxy-ethyl)-amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (2-methoxy-ethyl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid ethyl ester
- Methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Uniqueness
The uniqueness of 2-Amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (2-methoxy-ethyl)-amide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N5O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-amino-1-(furan-2-ylmethyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c1-26-10-8-21-19(25)15-16-18(23-14-7-3-2-6-13(14)22-16)24(17(15)20)11-12-5-4-9-27-12/h2-7,9H,8,10-11,20H2,1H3,(H,21,25) |
InChI Key |
HWIPLDJDWAKQMD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N |
Origin of Product |
United States |
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